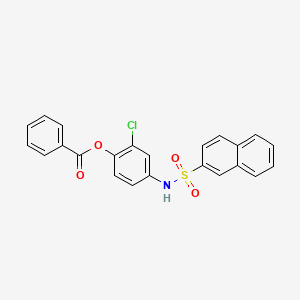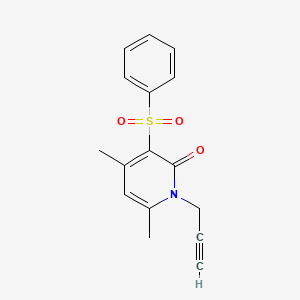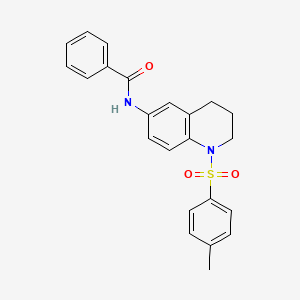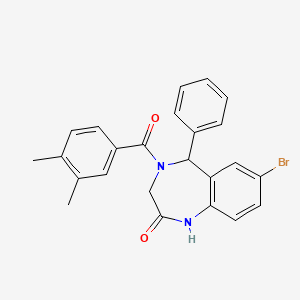
N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H16F3N7O4S2 and its molecular weight is 563.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
Research has explored compounds with structures similar to N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide for potential analgesic and anti-inflammatory properties. For instance, a study by Maeda et al. (1983) investigated a series of 2-thiazolylamino arylacetic acid derivatives, which were synthesized and evaluated for their analgesic and anti-inflammatory effects using methods like the acetic acid-induced writhing method in mice and the rat carrageenin paw edema method. The results indicated some compounds with favorable therapeutic ratios between activity and toxicity (Maeda, Ohsugi, Fujioka, & Hirose, 1983).
Anticancer Activity
Another important area of research is the evaluation of related compounds for anticancer activities. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, similar in structure, and evaluated their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. The study found that most compounds exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Novel Synthetic Routes and Derivatives
Research also focuses on developing novel synthetic routes for such compounds and studying their derivatives. For example, Rangnekar and Mavlankar (1991) reported an efficient synthesis of novel c-hetero-fused thiophene derivatives, which could have implications for the development of new compounds with similar structures (Rangnekar & Mavlankar, 1991).
Antimicrobial Properties
Additionally, there's interest in the antimicrobial properties of related compounds. A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial potentials. One of the compounds was found to be highly active as an antimicrobial agent (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Electrochemical and Electrochromic Properties
Furthermore, Hu et al. (2013) explored the electrochemical and electrochromic properties of compounds with donor-acceptor monomers. This study showed that introduction of acceptor groups with different polarity can significantly affect the band gap and fluorescence of such compounds, suggesting potential applications in materials science (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Propriétés
IUPAC Name |
N-[[4-(4-nitrophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N7O4S2/c23-22(24,25)16-4-2-1-3-15(16)19(34)27-11-17-29-30-21(38-12-18(33)28-20-26-9-10-37-20)31(17)13-5-7-14(8-6-13)32(35)36/h1-10H,11-12H2,(H,27,34)(H,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQAVMFIMXMXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2613701.png)
![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2613704.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2613714.png)

